N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS2/c1-28-19-10-5-11-20-22(19)25-23(29-20)26(16-18-9-6-14-24-15-18)21(27)13-12-17-7-3-2-4-8-17/h2-15H,16H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSYPRRVUCSSDG-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.
Coupling with Pyridin-3-ylmethylamine: The benzo[d]thiazole derivative is then coupled with pyridin-3-ylmethylamine using a coupling reagent such as EDCI or DCC.
Formation of the Cinnamamide Moiety: Finally, the cinnamamide moiety is introduced through a condensation reaction with cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with N-(benzo[d]thiazol-2-yl)benzamide derivatives () and N-(thiazol-2-yl)cinnamamides (). Key differences lie in substituents and their impact on physicochemical properties:
- Molecular Weight : The target compound’s higher molecular weight (~450 vs. 255–333 g/mol) is due to the pyridin-3-ylmethyl and methylthio groups. While molecular weight >500 is often linked to poor bioavailability, suggests that rotatable bonds (<10) and PSA (<140 Ų) are more critical—both criteria are met here .
- Polar Surface Area (PSA) : The pyridin-3-ylmethyl group raises PSA (~90 Ų vs. ~70–85 Ų in analogs), which may reduce passive diffusion but improve target binding .
Spectroscopic Characteristics
Key spectral differences arise from substituents:
- Pyridin-3-ylmethyl protons appear as a singlet at δ ~4.5–5.0 ppm, absent in simpler cinnamamides . Cinnamamide’s trans-alkene protons show coupling constants (J ~15–16 Hz), consistent with analogs in .
- FT-IR : The amide C=O stretch (~1650–1680 cm⁻¹) and benzo[d]thiazole C=N (~1600 cm⁻¹) align with ’s derivatives .
Research Findings and Implications
- Synthetic Feasibility : The compound can be synthesized via methods similar to ’s protocols, using Suzuki coupling for the pyridin-3-ylmethyl group and amide bond formation .
- Structure-Activity Relationship (SAR): Methylthio > Chloro/Methyl in enhancing lipophilicity and target engagement. Pyridin-3-ylmethyl introduces hydrogen-bond donors/acceptors, balancing solubility and binding .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a complex organic compound that exhibits diverse biological activities, primarily attributed to its unique structural features. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features several key structural components:
- Cinnamamide Backbone : Known for various biological activities, including anticancer and anti-inflammatory effects.
- Benzo[d]thiazole Moiety : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
- Pyridine Ring : Enhances the compound's ability to interact with enzymes and receptors.
The biological activity of this compound can be linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : It is suggested that the compound might interact with specific receptors, affecting signal transduction pathways.
Anticancer Activity
Studies have indicated that compounds with a similar structure exhibit significant anticancer properties. The cinnamamide structure is particularly noted for its ability to induce apoptosis in cancer cells.
Table 1: Summary of Anticancer Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | Induces apoptosis in cancer cells | |
| Cinnamic Acid Derivatives | Anticancer, anti-inflammatory |
Antimicrobial Properties
The presence of the methylthio group in the compound has been associated with enhanced antimicrobial activity. Thiazole derivatives are known for their potential as antimicrobial agents.
Table 2: Antimicrobial Activity Comparison
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazole Derivatives | Antibacterial | |
| This compound | Potential antibacterial |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structural components can lead to variations in potency and selectivity against different biological targets.
- Modification of Functional Groups : Alterations in the methylthio group or the pyridine ring can significantly affect the compound's reactivity and biological profile.
- Backbone Variations : Changes in the cinnamamide backbone can yield derivatives with distinct pharmacological properties.
Case Studies
Research has been conducted on various derivatives of thiazole and pyridine compounds to evaluate their biological activities. For instance, studies focusing on thiazole-pyridine hybrids have demonstrated promising results in terms of anticancer and antimicrobial efficacy.
Example Case Study
A study evaluated a series of thiazole derivatives for their anticancer properties against human liver cancer cells. The findings indicated that specific modifications led to increased antiproliferative activity, supporting the hypothesis that structural changes can enhance therapeutic effects.
Q & A
Q. What are the standard synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide?
The synthesis typically involves coupling cinnamoyl chloride derivatives with a benzothiazole-amine intermediate. For example:
- Step 1 : React 4-(methylthio)benzo[d]thiazol-2-amine with pyridin-3-ylmethylamine under basic conditions (e.g., dry pyridine) to form the secondary amine intermediate .
- Step 2 : Condense the intermediate with cinnamoyl chloride in an inert solvent (e.g., dichloromethane) at 0–5°C for 6–8 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/hexane mixture) to isolate the product .
Q. How is the compound structurally characterized?
Characterization relies on:
- 1H/13C NMR : Confirm the presence of methylthio (δ ~2.5 ppm, singlet), pyridyl protons (δ ~8.0–9.0 ppm), and cinnamoyl doublets (J = 15–16 Hz) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 435 [M+H]+) and fragmentation patterns validate the molecular formula .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
- Methylthio Group : Enhances lipophilicity and metabolic stability, as seen in analogs with trifluoromethyl or halogen substituents .
- Cinnamamide Core : The α,β-unsaturated ketone is critical for Michael addition-based enzyme inhibition (e.g., kinases or COX-2) .
- Pyridylmethyl Moiety : Modulates solubility and binding to aromatic residues in target proteins (e.g., observed in docking studies of similar thiazole derivatives) .
Q. What methodologies are used to evaluate its pharmacokinetic properties?
- Lipophilicity (LogP) : Determined via shake-flask method or computational tools (e.g., Molinspiration). Target LogP <5 to balance permeability and solubility .
- Metabolic Stability : Assessed using liver microsomes (rat/human). Methylthio groups reduce oxidative metabolism compared to unsubstituted analogs .
- Oral Bioavailability : Predicted via polar surface area (PSA <140 Ų) and rotatable bond count (<10), as per Veber’s rules .
Q. How are data contradictions resolved in biological assays?
- Dose-Dependent Effects : Re-evaluate IC50 values using orthogonal assays (e.g., MTT for cytotoxicity vs. Western blot for target inhibition) .
- Off-Target Activity : Perform selectivity screening against related enzymes (e.g., COX-1 vs. COX-2 for anti-inflammatory candidates) .
- Batch Variability : Control synthetic purity (>98% HPLC) and confirm stereochemistry (e.g., chiral HPLC for enantiomers) .
Q. What computational approaches support mechanism-of-action studies?
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like EGFR or NF-κB. Pyridylmethyl and cinnamamide groups often occupy hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with anti-tumor activity to guide lead optimization .
Methodological Considerations
Q. How to optimize reaction yields for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
